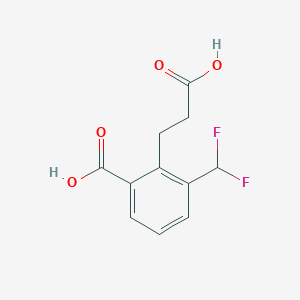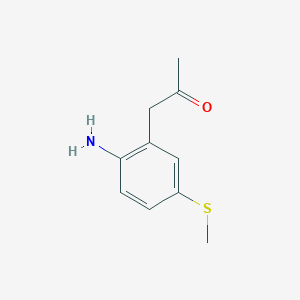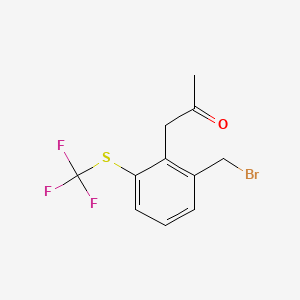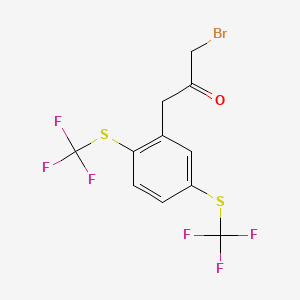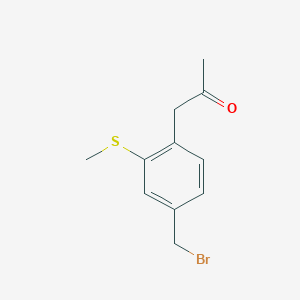
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One possible route could be:
Bromination: Starting with 4-methylthioacetophenone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Functionalization: The brominated intermediate can then undergo further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the propan-2-one moiety can undergo reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ketone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one would depend on its specific application. For example:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: In synthetic applications, the bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromomethylphenyl)propan-2-one: Lacks the methylthio group, which might affect its reactivity and applications.
1-(4-Methylthio-2-methylphenyl)propan-2-one: Lacks the bromomethyl group, leading to different chemical behavior.
4-Bromomethyl-2-methylthiobenzene:
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and methylthio groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H13BrOS |
|---|---|
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
InChI-Schlüssel |
ZOEOCJJJLBECQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


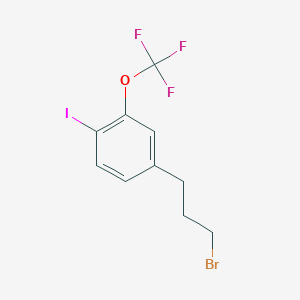
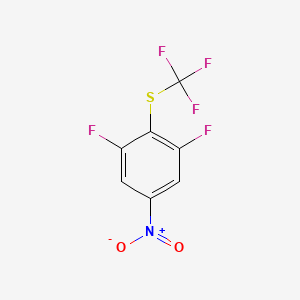
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)
![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
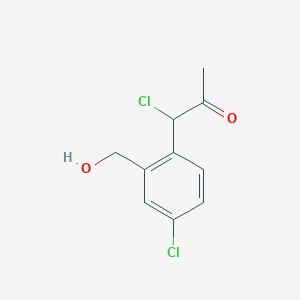


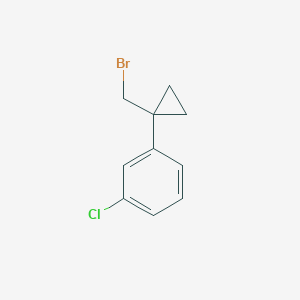
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
